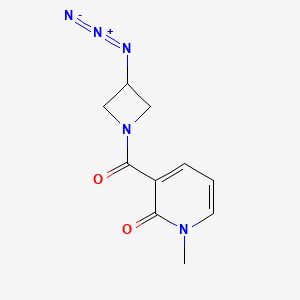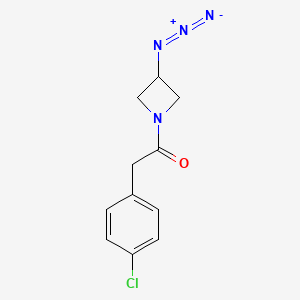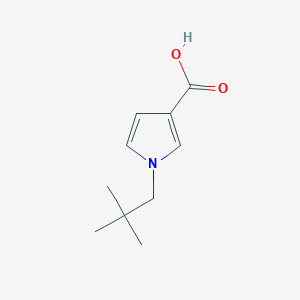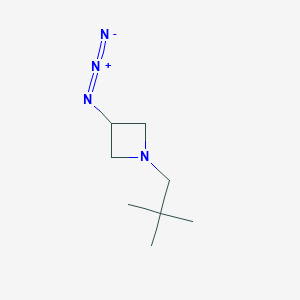
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Intermediates
One area of research has focused on the synthesis of azetidine derivatives as intermediates for medicinal applications. For instance, Yang (2009) synthesized 1-(diphenylmethyl)-3-aminoazetidine as a medicinal intermediate through a three-step reaction involving substitution, azido reaction, and reduction, highlighting the compound's potential as a precursor for pharmaceuticals (Yang, 2009).
Anti-inflammatory and Analgesic Activities
Research has also investigated the anti-inflammatory and analgesic properties of azetidinone derivatives. Bhati and Kumar (2008) synthesized various azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles, finding some compounds, notably 8g, to exhibit significant anti-inflammatory and analgesic activities with reduced ulcerogenic activity compared to traditional drugs like phenylbutazone (Bhati & Kumar, 2008).
Potent Antibacterial Agents
The quest for new antibacterial agents has led to the exploration of azetidinone derivatives' potential. Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, finding compounds with significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This study highlights the structural features essential for potent antibacterial activity, such as the combination of specific substituents that enhance efficacy against resistant bacterial strains (Kuramoto et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been found to act as high-affinity non-imidazole histamine h3 receptor agonists . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
Based on the related compound mentioned above, it can be inferred that it might interact with its target receptor (such as the histamine h3 receptor) and modulate its activity . This interaction could lead to changes in the receptor’s function, potentially influencing the release of neurotransmitters .
Biochemical Pathways
If it acts similarly to the related compound, it could influence the histaminergic system and potentially affect various neurotransmitter systems, including dopamine, norepinephrine, and serotonin . These systems play key roles in numerous physiological functions, including sleep-wake regulation, cognitive processes, and motor control .
Pharmacokinetics
The related compound has been reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are crucial for drug metabolism.
Result of Action
If it acts as an agonist at the histamine h3 receptor like the related compound, it could potentially modulate neurotransmitter release and have effects on various central nervous system functions .
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)7-13(16)15-8-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDBSIVAADCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CC(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















